Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate
Description
Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a formyl group at position 1 and a methyl ester at position 6.
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)7-2-3-9-8(5-13)11-6-12(9)4-7/h2-6H,1H3 |
InChI Key |
OSQZTBGJXGFQJD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C=NC(=C2C=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Transition-Metal-Catalyzed Cyclization Approaches
Recent literature highlights the use of copper-catalyzed oxidative cyclization as a key method for constructing the imidazo[1,5-a]pyridine scaffold bearing formyl and ester functionalities. The general approach involves:
- Starting Materials: 2-aminopyridine derivatives and aldehydes or haloalkynes
- Catalyst: Copper salts such as CuI or Cu(OAc)₂
- Oxidant: Aerial oxygen (air) acting as a green oxidant
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Conditions: Mild heating (~100 °C), aerobic atmosphere
- Initial formation of imine intermediates between 2-aminopyridine and aldehyde
- Copper coordination facilitates intramolecular C–H amination and cyclization
- Radical intermediates are involved, as evidenced by inhibition of reaction in the presence of radical scavengers like TEMPO
- Oxidative steps regenerate the copper catalyst and complete ring closure
This methodology yields this compound in moderate to good yields (50–80%) and tolerates various substituents on the pyridine ring.
Multi-Step Synthesis via Functional Group Transformations
An alternative route involves preparing methyl imidazo[1,5-a]pyridine-6-carboxylate first, followed by selective formylation at the 1-position:
Step 1: Synthesis of methyl imidazo[1,5-a]pyridine-6-carboxylate by condensation of methyl 2-aminonicotinate with appropriate haloalkyl reagents (e.g., diethoxybromoethane) under reflux in ethanol with sodium bicarbonate as base. Yield: ~55%.
Step 2: Formylation at the 1-position using electrophilic reagents such as N-iodosuccinimide (NIS) or other halogenating agents, followed by oxidation to the aldehyde group.
Step 3: Purification by column chromatography to isolate the target compound as yellow crystals with melting points around 67–69 °C.
This stepwise approach allows for control over substitution patterns and functional group installation, albeit with moderate overall yields.
One-Pot Multicomponent Reactions (MCR)
Recent advances in green chemistry have introduced one-pot MCRs for imidazo[1,5-a]pyridine derivatives:
- Reactants: 2-aminopyridine, aldehydes (including formyl-containing aldehydes), and other nucleophiles
- Catalysts: Metal-organic frameworks (MOFs) such as Cu(BDC)MOF or CuI-bipyridine complexes
- Conditions: Room temperature to mild heating, aerobic atmosphere
- Advantages:
- High atom economy
- Avoidance of isolation of intermediates
- Use of air as oxidant
- Tolerance to electron-withdrawing and electron-donating groups
This approach has been reported to yield imidazo[1,5-a]pyridine derivatives with preserved sensitive aldehyde groups, suitable for further functionalization.
Comparative Data Table of Preparation Methods
| Methodology | Starting Materials | Catalyst/Oxidant | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Copper-Catalyzed Oxidative Cyclization | 2-Aminopyridine + Haloalkyne or Aldehyde | CuI or Cu(OAc)₂ / Air | 100 °C, aerobic, DMF or MeCN | 50–80 | Radical mechanism; TEMPO inhibits reaction; mild and green conditions |
| Multi-Step Functionalization | Methyl 2-aminonicotinate + Diethoxybromoethane | Sodium bicarbonate, EtOH | Reflux, 4 h | ~55 | Stepwise; formylation via NIS; purification by chromatography |
| One-Pot Multicomponent Reaction | 2-Aminopyridine + Aldehyde + Nucleophile | Cu(BDC)MOF, CuI-bipy | Room temp to 100 °C, aerobic | >70 | High atom economy; preserves aldehyde group; environmentally benign oxidant |
Mechanistic Insights
- Copper catalysts coordinate to the nitrogen atoms of the pyridine and imine intermediates, facilitating intramolecular cyclization through C(sp³)–H amination.
- Radical intermediates are involved, as radical scavengers inhibit product formation, supporting a radical oxidative mechanism.
- Aerial oxygen serves as the terminal oxidant, converting Cu(I) to Cu(II) species and enabling catalyst turnover.
- The formyl group is introduced either by direct use of formyl-containing aldehydes or by post-cyclization electrophilic formylation.
Practical Considerations and Notes
- Purification: Typically performed by silica gel column chromatography using chloroform/methanol mixtures.
- Safety: Handling copper salts and halogenating agents requires appropriate safety measures, including use of gloves and fume hoods.
- Solvent Choice: DMF and acetonitrile are common solvents due to their ability to dissolve both organic and inorganic reagents and support copper catalysis.
- Reaction Atmosphere: Aerobic conditions (air) are preferred to utilize oxygen as a green oxidant; inert atmosphere reduces yields.
- Substituent Effects: Electron-withdrawing groups on the pyridine ring tend to increase yields; steric hindrance at certain positions may reduce reactivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazo[1,5-a]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 1-carboxyimidazo[1,5-a]pyridine-6-carboxylate.
Reduction: Methyl 1-hydroxymethylimidazo[1,5-a]pyridine-6-carboxylate.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its potential as an anti-cancer agent and in drug discovery.
Industry: Utilized in the development of optoelectronic devices and sensors
Mechanism of Action
The mechanism of action of Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, leading to changes in their function. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
- Substituent Reactivity : The formyl group in the target compound is more electrophilic than halogens (e.g., Cl in ) or nitriles (e.g., CN in ), enabling participation in condensation or nucleophilic addition reactions.
- Steric and Electronic Effects: Substituents at position 1 (formyl) vs.
Physicochemical Properties
Key Observations:
- Acidity : The pKa of the formyl group (~8-10 for aldehydes) differs significantly from chloro (pKa ~4.19 in ) or ester groups, affecting protonation states under physiological conditions.
Biological Activity
Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and recent research findings.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 204.18 g/mol. Its structure features a fused imidazole and pyridine ring system with a formyl and carboxylate substituent, which contributes to its biological activity.
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of imidazo[1,5-a]pyridine derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A derivative with a similar scaffold demonstrated IC50 values in the low micromolar range against human breast cancer cells (MCF-7) and lung cancer cells (A549) .
Antibacterial and Antifungal Properties
This compound exhibits notable antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis has been suggested as a potential mechanism.
- Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines in macrophages.
- Research Findings : A study reported a significant reduction in TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages treated with this compound .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Variations in substituents on the imidazole or pyridine rings can enhance or diminish its pharmacological effects.
- Key Findings :
Recent Advances in Research
Recent literature highlights ongoing research into the synthesis and optimization of imidazo[1,5-a]pyridine derivatives. Transition-metal-catalyzed reactions have been employed to create more potent analogs with improved biological profiles .
Q & A
Q. What are the most efficient synthetic routes for preparing Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate?
The compound can be synthesized via a multi-step approach:
- Vilsmeier-Haack formylation : Imidazo[1,5-a]pyridine undergoes formylation at the 1-position using POCl₃ and DMF, yielding the 1-formyl intermediate .
- Bromination : Electrophilic bromination with N-bromosuccinimide (NBS) in DMF introduces a bromine atom at the 1-position, enabling subsequent cross-coupling reactions .
- Suzuki coupling : Palladium-catalyzed coupling with boronic acids introduces substituents at the brominated position .
- Esterification : Methyl esterification of the carboxylate group is achieved using methanol under acidic or basic conditions.
Q. How can X-ray crystallography confirm the structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. The SHELX software suite is widely used for refining crystallographic data, resolving bond lengths, angles, and tautomeric forms . For example, the 1-formyl group’s orientation and hydrogen-bonding interactions can be precisely mapped to validate the proposed structure .
Q. What analytical techniques are recommended for characterizing purity and tautomeric forms of this compound?
- High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns.
- NMR spectroscopy : ¹H and ¹³C NMR distinguish tautomers (e.g., keto-enol tautomerism) by analyzing chemical shifts and coupling constants .
- HPLC with UV/Vis detection assesses purity and resolves regioisomeric byproducts.
- IR spectroscopy identifies functional groups (e.g., C=O stretch of the formyl and ester groups) .
Advanced Research Questions
Q. How does this compound contribute to the design of G-quadruplex stabilizing ligands?
The compound’s planar aromatic core enables π-π stacking interactions with G-quadruplex DNA structures. In a study targeting the c-MYC promoter, derivatives of this scaffold were modified via Knoevenagel condensation to enhance binding affinity and selectivity. Substituents like electron-withdrawing groups (e.g., cyano) improve stabilization by modulating electronic properties .
Q. What mechanistic insights explain substituent effects on the compound’s reactivity and biological activity?
- Electron-donating groups (e.g., methyl) at the pyridine ring increase electron density, enhancing nucleophilic aromatic substitution (e.g., bromination) .
- Bulkier substituents at the 1-position hinder cross-coupling reactions, reducing synthetic yields .
- Formyl group reactivity : The 1-formyl moiety participates in condensation reactions (e.g., with amines), enabling diversification into pharmacologically active derivatives .
Q. What challenges arise in achieving regioselective functionalization during synthesis?
- Competing reaction sites : Bromination at the 1-position vs. other ring positions can lead to regioisomeric mixtures. Solvent polarity (e.g., DMF) and temperature control are critical for selectivity .
- Cross-coupling limitations : Steric hindrance from the formyl group reduces Suzuki coupling efficiency. Pre-functionalization strategies (e.g., protecting groups) or alternative catalysts (e.g., PdCl₂(dppf)) may improve yields .
Data Analysis and Contradictions
Q. How should researchers resolve discrepancies in reported reaction yields for this compound?
Discrepancies often arise from variations in:
- Catalyst loading : Higher Pd concentrations (e.g., 5 mol% vs. 2 mol%) may improve Suzuki coupling yields but increase costs .
- Purification methods : Column chromatography vs. recrystallization can affect isolated yields and purity .
- Reaction monitoring : Incomplete formylation (detected via TLC or HPLC) may lead to underestimated yields .
Q. How is this compound utilized in developing kinase inhibitors?
The imidazo[1,5-a]pyridine core mimics ATP’s adenine binding site in kinases. This compound derivatives have been optimized via structure-activity relationship (SAR) studies to enhance kinase selectivity (e.g., CDK2 inhibition) .
Q. What role does the compound play in photophysical studies?
Its conjugated system exhibits fluorescence properties, making it a candidate for:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
